1-(Dimethylamino)pyrrolidine-2,5-dione
Overview
Description
1-(Dimethylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-(Dimethylamino)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of N3-substituted amidrazones with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride . The reaction conditions typically include the use of solvents like methanol and catalysts to facilitate the formation of the pyrrolidine-2,5-dione ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(Dimethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrrolidine ring. For example, oxidation reactions may lead to the formation of pyrrolidine-2,5-dione derivatives with different functional groups.
Scientific Research Applications
1-(Dimethylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential anti-inflammatory and antimicrobial activities . In medicine, it is being explored for its potential use as a drug candidate for the treatment of various diseases, including cancer and infectious diseases . Additionally, the compound has applications in the industry as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain carbonic anhydrase isoenzymes, which are involved in various physiological processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
1-(Dimethylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,3-diones and pyrrolidine-2-ones . These compounds share the pyrrolidine ring structure but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific dimethylamino substituent, which may confer distinct biological activities and chemical properties. Similar compounds include pyrrolidine-2,3-diones, which have been studied for their antimicrobial properties , and pyrrolidine-2-ones, which have various pharmacological activities .
Properties
IUPAC Name |
1-(dimethylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7(2)8-5(9)3-4-6(8)10/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQDGKASSXVLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394279 | |
Record name | MS-3040 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10574-06-8 | |
Record name | MS-3040 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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